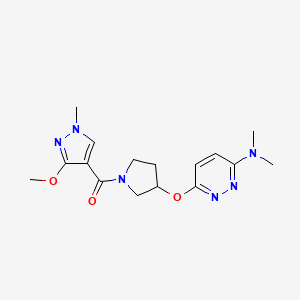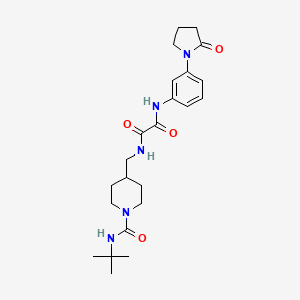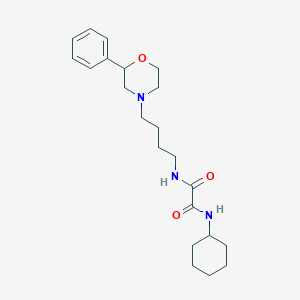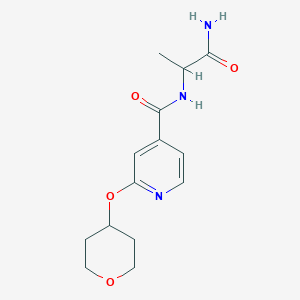
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Semicarbazones and Anticonvulsant Activity
A study by Rajak et al. (2010) explored the anticonvulsant activities of novel semicarbazones derived from 2,5-disubstituted-1,3,4-oxadiazoles, including compounds with naphthalene moieties. These compounds were synthesized based on a pharmacophoric model to meet the structural requirements for anticonvulsant activity. The study investigated their activities using various models and attempted to establish structure-activity relationships. The results validated the importance of the pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).
Imidazole and Benzimidazole Addition to Quinones
Escolástico et al. (1994) investigated the addition of imidazole and benzimidazole to quinones, including 1,4-benzoquinone and 1,4-naphthoquinone. This research provided insights into the formation of meso and d,l isomers and their crystal structures, contributing to the understanding of the reactivity and potential applications of these heterocyclic compounds in synthesizing new materials or pharmaceuticals (Escolástico et al., 1994).
Anticancer Compound Synthesis
Gouhar and Raafat (2015) synthesized a compound with a naphthalene moiety and evaluated its anticancer activity. This study highlights the potential of naphthalene derivatives in the development of new anticancer agents, showcasing the diverse applications of such compounds in medicinal chemistry (Gouhar & Raafat, 2015).
Tandem Pummerer-Diels-Alder Reaction Sequence
Padwa et al. (1996) described a novel cascade process utilizing a tandem Pummerer-Diels-Alder reaction sequence for the preparation of 1-arylnaphthalene lignans. This methodology demonstrates the utility of naphthalene derivatives in complex organic syntheses, leading to the development of compounds with potential pharmacological properties (Padwa et al., 1996).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole derivatives , which are known to bind with high affinity to multiple receptors
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . The specific mode of action of this compound would depend on its primary targets and their roles in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, viral infections, and other diseases .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially have diverse effects at the molecular and cellular levels, depending on its primary targets and mode of action.
特性
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-16-6-8-17(9-7-16)15-26-22-23-12-13-24(22)21(25)20-11-10-18-4-2-3-5-19(18)14-20/h2-11,14H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYNDOVYIUTIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)


![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)
![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)

